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This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals resolve common

issues encountered during BLAST searches on the OGDA platform.

Frequently Asked Questions (FAQs) &
Troubleshooting Guides
Issue 1: "No significant similarity found" message.
Q: Why did my BLAST search return a "No significant similarity found" message?

A: This is a common result that indicates your query sequence did not align with any

sequences in the selected database under the current search parameters. Here are several

potential reasons and solutions:

Short Query Sequence: Very short sequences (under 20-25 residues) may not generate

statistically significant alignments with default settings.[1][2]

Solution: Try increasing the "Expect (E) value" threshold to see more lenient matches. You

can also decrease the "Word Size" to find shorter, more fragmented alignments.[1][2][3]

Low-Complexity Regions: Your sequence might contain regions of low complexity (e.g.,

repetitive elements) that are automatically filtered out by BLAST.[2][4][5] If a large portion of

your sequence is filtered, it may be too short to find a significant match.
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Solution: You can disable the low-complexity filter in the advanced search parameters.

However, be aware this may increase the number of biologically irrelevant hits.[4]

Novel Sequence: Your query sequence may be novel and not have a close homolog in the

database.

Solution: Try searching against a broader database, such as the non-redundant (nr)

database, to increase the chances of finding a distant relative.

Incorrect Database: You might be searching against the wrong type of database.

Solution: Ensure you are using a nucleotide database for a nucleotide query (blastn) or a

protein database for a protein query (blastp).[6]

Incorrect Genetic Code (for blastx/tblastn): If you are translating a nucleotide sequence, an

incorrect genetic code might lead to a non-functional protein product with no homologs.

Solution: Verify and select the correct genetic code for your organism in the search

parameters.

Issue 2: BLAST search timed out.
Q: My BLAST search timed out before completion. What can I do?

A: Timeouts typically occur with very large query sequences or when searching against a very

large database, which can exhaust server resources.[1][2][7]

Large Query Sequence: A very long sequence can generate a vast number of high-scoring

pairs (HSPs), consuming significant processing time.

Solution 1: Filter Repeats: If your sequence contains known repetitive elements (like

human ALU repeats), use the filtering option for repeats to reduce the number of

insignificant hits.[7]

Solution 2: Adjust Word Size: Increase the "Word Size" (e.g., to 20-25 for blastn). This

makes the initial seed for alignment longer and more specific, reducing the number of

initial matches that need to be extended.[1][2][7]
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Solution 3: Lower Expect Value: Decrease the "Expect (E) value" to a more stringent

threshold (e.g., 1.0 or lower) to eliminate low-scoring, likely random matches.[7]

Batch Searches: Submitting a large number of sequences at once can overload the server.

Solution: If the OGDA platform has a standalone or API option, consider using that for

large-scale searches, as these are often designed for batch processing.[4] Otherwise,

break your submission into smaller batches.

Issue 3: Errors related to the query sequence.
Q: I'm getting an error message like "ERROR: Blast: No valid letters to be indexed" or an error

related to the CGI context.

A: These errors usually point to a problem with the format or content of your input sequence.

Incorrect Format: BLAST expects sequences in a specific format, most commonly FASTA.[4]

[6]

Solution: Ensure your sequence is in the correct FASTA format, which consists of a single-

line description starting with a ">" symbol, followed by lines of sequence data. Remove

any non-sequence characters or formatting.[4][6]

Invalid Characters: The sequence itself may contain invalid characters or too many ambiguity

codes (e.g., N, X, R, Y).[1]

Solution: Review your sequence for any characters that are not part of the standard

nucleotide or amino acid alphabets. While BLAST can handle some ambiguity, a high

number of such characters can prevent a successful search.[1]

"Align two or more sequences" option: Accidentally selecting an option to align your query

against a subject sequence that you have not provided can cause an error.[6]

Solution: Uncheck the "Align two or more sequences" box unless you are intentionally

performing a pairwise alignment with a specific subject sequence.[6]

Quantitative Data: BLAST Parameter Adjustments
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The following table provides a summary of recommended parameter adjustments for common

BLAST search scenarios. Default values can vary, so always check the platform's defaults.
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Scenario
Parameter to
Adjust

Recommended
Change

Rationale

Short Query

Sequence (<25

residues)

Expect (E) value
Increase (e.g., to 1000

or 10000)

Increases the number

of hits reported,

including those with

lower scores that

might be missed with

the default, more

stringent setting.[2]

Word Size
Decrease (e.g., to 7

for blastn, 2 for blastp)

Allows the algorithm

to initiate alignments

based on shorter

matching "words,"

which is crucial for

short sequences.[1][2]

Large Query

Sequence or Timeout
Word Size

Increase (e.g., to 20-

25 for blastn)

Reduces the number

of initial seed

matches, focusing the

search on more

substantial regions of

similarity and

decreasing

computation time.[1]

[2][7]

Expect (E) value
Decrease (e.g., to 1.0

or lower)

Filters out weaker,

potentially random

matches, thereby

reducing the

processing load.[7]
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Repeat Filtering
Enable (e.g., "Human

repeats")

Masks repetitive

regions in the query,

preventing a large

number of biologically

uninteresting hits that

can cause timeouts.[7]

Finding Distant

Homologs
Scoring Matrix

Change (e.g., from

BLOSUM62 to

BLOSUM45)

A lower BLOSUM

number is better for

detecting more distant

relationships as it is

derived from more

divergent protein

alignments.

Expect (E) value Increase

A less stringent E-

value is more

permissive and may

allow the reporting of

alignments with

weaker scores, which

is common for distant

homologs.

Highly Similar

Sequences
Program Selection

Use megablast (for

nucleotides)

Optimized for speed

and finding nearly

identical sequences.

[8]

Experimental Protocols & Workflows
Troubleshooting Workflow for a Failed BLAST Search
The following diagram illustrates a logical workflow to follow when troubleshooting a failed

BLAST search in OGDA.
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Caption: A flowchart for troubleshooting failed BLAST searches.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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